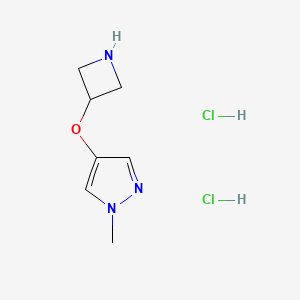

4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

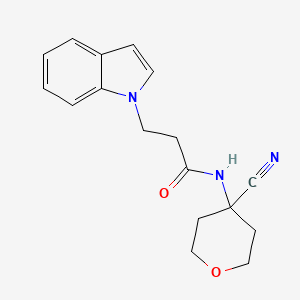

“4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride” is a chemical compound with a molecular weight of 223.1 . It is a powder in physical form . The compound is stored at room temperature .

Synthesis Analysis

The synthesis of azetidine derivatives has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis

The InChI code for the compound is 1S/C8H10N2O.2ClH/c1-3-9-4-2-7 (1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.Chemical Reactions Analysis

The compound has been involved in reactions such as the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis

The compound is a powder in physical form . It is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) detailed the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents, indicating the utility of pyrazole derivatives in medicinal chemistry, particularly in the development of cancer therapeutics and anti-inflammatory drugs (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

Research conducted by Riyadh (2011) explored enaminones as building blocks for the synthesis of substituted pyrazoles, demonstrating significant antimicrobial and antitumor activities. This suggests the potential of pyrazole-based compounds in the development of new antimicrobial and anticancer drugs (Riyadh, 2011).

Inhibition of Alcohol Dehydrogenase

4-methylpyrazole, a compound structurally similar to 4-(Azetidin-3-yloxy)-1-methylpyrazole dihydrochloride, has been investigated for its ability to inhibit alcohol dehydrogenase, suggesting potential therapeutic applications in the treatment of alcohol intoxication and poisoning by substances metabolized by alcohol dehydrogenase, such as methanol and ethylene glycol (Lindros et al., 1981).

Microwave-Assisted Synthesis of Heterocyclic Compounds

A study by Mistry and Desai (2006) on microwave-assisted rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds highlighted the advancement in synthesis techniques that could be applicable to the synthesis of pyrazole derivatives, improving the efficiency and reducing the reaction time of compound synthesis (Mistry & Desai, 2006).

Antifungal Activity

The antifungal activity of related compounds was studied by Mares et al. (1998), who investigated the effects of 4-amino-3-methyl-1-phenylpyrazolo-(3,4-c)isothiazole on Trichophyton rubrum, demonstrating the potential of pyrazole derivatives in treating fungal infections (Mares et al., 1998).

Safety and Hazards

Propriétés

IUPAC Name |

4-(azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-10-5-7(4-9-10)11-6-2-8-3-6;;/h4-6,8H,2-3H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVPCPPNRMHGGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OC2CNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-3-yloxy)-1-methylpyrazole;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2714726.png)

![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2714727.png)

![2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester](/img/structure/B2714729.png)

![2-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2714730.png)

![7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2714735.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2714739.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2714742.png)

![2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide](/img/structure/B2714745.png)